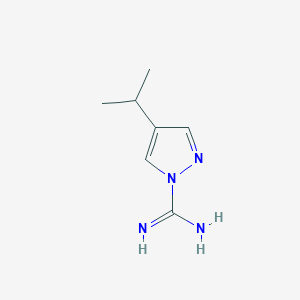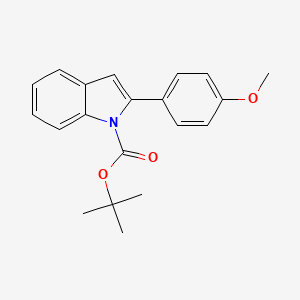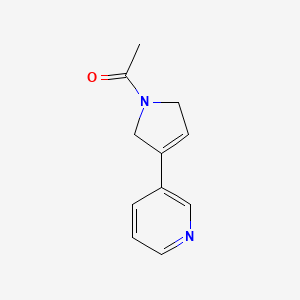
1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic compound that features both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine derivatives with suitable pyrrole precursors under controlled conditions. For instance, the reaction of 1-pyridin-3-yl-ethanone with a pyrrole derivative in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, methyltrioxorhenium, dichloromethane, water, 15°C, 5 hours.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine ring.
Scientific Research Applications
1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-Acetylpyridine: A structurally related compound with a pyridine ring and an acetyl group.
Methyl 3-pyridyl ketone: Another similar compound with a pyridine ring and a methyl ketone group.
Uniqueness
1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(3-pyridin-3-yl-2,5-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-6-4-11(8-13)10-3-2-5-12-7-10/h2-5,7H,6,8H2,1H3 |
InChI Key |
BTHRFKSANLZSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC=C(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



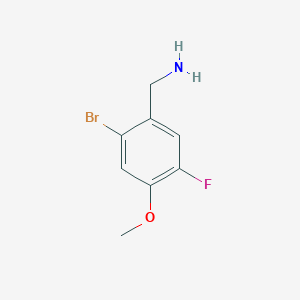
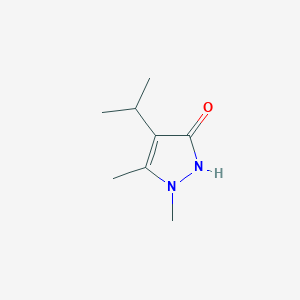
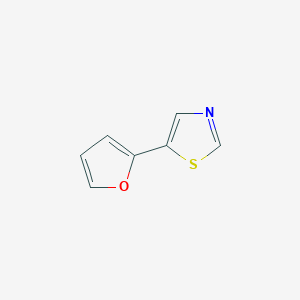
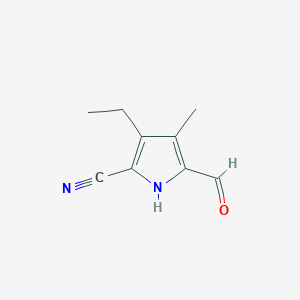
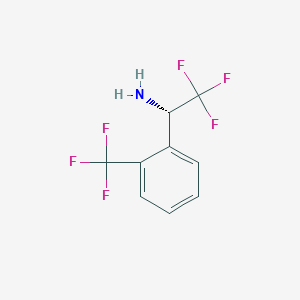
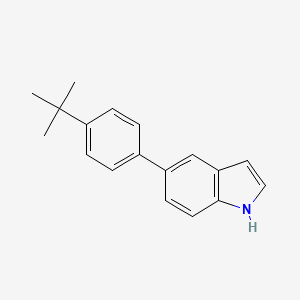

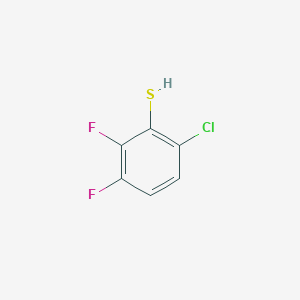
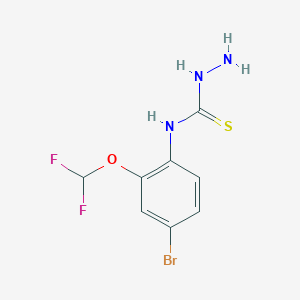
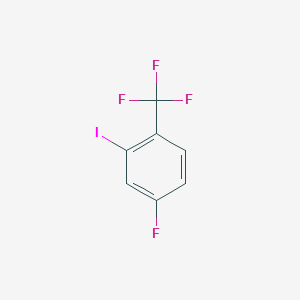
![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
